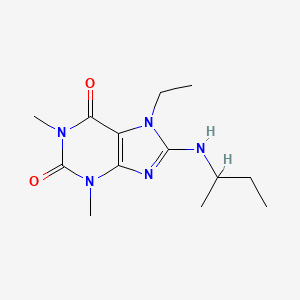

8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core with methyl groups at positions 1 and 3, an ethyl group at position 7, and a sec-butylamino substituent at position 6. This structural configuration confers distinct physicochemical and receptor-binding properties.

The 8-position substitution is critical for receptor affinity; the sec-butylamino group introduces moderate lipophilicity and steric bulk, which may enhance interactions with hydrophobic pockets in target receptors . The 7-ethyl and 1,3-dimethyl groups stabilize the purine core, influencing solubility and metabolic stability .

Properties

IUPAC Name |

8-(butan-2-ylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-6-8(3)14-12-15-10-9(18(12)7-2)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIQBUIDOCWWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated at the 7-position with an ethyl group using ethyl iodide in the presence of a strong base such as sodium hydride.

Amination: The 8-position is then aminated with sec-butylamine under reflux conditions in a suitable solvent like ethanol.

Methylation: The 1 and 3 positions are methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacology: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.

Biochemistry: Used as a tool to study purine metabolism and related pathways.

Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(sec-butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It may interfere with purine metabolism or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Core Modifications

- 7-Benzyl-8-phenyl-1,3-dimethylpurine-2,6-dione (Compound 15, ): Structure: Features a benzyl group at position 7 and a phenyl group at position 7. Properties: Higher molecular weight (346.39 g/mol) and melting point (164°C) compared to the target compound, suggesting reduced solubility. Receptor Activity: Limited receptor data, but phenyl groups at position 8 typically enhance aromatic stacking in receptor binding .

- 8-Alkoxy Derivatives (): Structure: Alkoxy groups (e.g., propoxy) at position 8. Receptor Affinity: Act as 5-HT1A agonists due to optimal spacer length (3 methylene groups) and lipophilicity . Comparison: The target compound’s sec-butylamino group may shift activity toward 5-HT6/D2 receptors, as amino substituents favor interactions with polar residues in these receptors .

8-Substituent Variations

- 8-Hydrazinyl-chlorobenzyl Derivatives (): Structure: Hydrazinyl-linked chlorobenzylidene groups at position 8. Molecular Weight: ~360 g/mol (e.g., CAS 374908-38-0), higher than the target compound. Activity: Potential antimalarial applications due to triazole hybridization, diverging from CNS targets .

- 8-(N-Ethylbenzylamino) Derivatives (): Structure: Bulky, lipophilic substituents at position 8. Receptor Profile: High affinity for 5-HT1A, 5-HT6, and D2 receptors, acting as antagonists or partial agonists. SAR studies indicate that substituent volume and lipophilicity are critical .

Structure-Activity Relationship (SAR) Analysis

| Compound | 8-Substituent | Key Receptor Targets | Activity |

|---|---|---|---|

| Target Compound | sec-butylamino | 5-HT6, D2 (predicted) | Potential dual modulator |

| 8-Propoxy derivative | Propoxy | 5-HT1A | Agonist |

| 8-(N-Ethylbenzylamino) | N-Ethylbenzylamino | 5-HT1A, D2 | Antagonist/Partial agonist |

| 8-Phenyl derivative | Phenyl | N/A | Structural analog |

- Lipophilicity: The sec-butylamino group (logP ~2.5) balances hydrophobicity, enhancing blood-brain barrier penetration compared to polar hydrazinyl derivatives .

- Spacer Length: Derivatives with 3 methylene spacers (e.g., propoxy) show optimal 5-HT1A affinity, while the target compound’s direct amino linkage may favor 5-HT6/D2 binding .

Physicochemical and Pharmacokinetic Properties

- The target compound’s ethyl and methyl groups improve aqueous solubility compared to benzyl or chlorobenzyl derivatives .

Biological Activity

8-(sec-Butylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of molecules known as purines, which play critical roles in various biological processes, including energy metabolism and signal transduction.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 262.31 g/mol. Its structure includes a purine base modified with sec-butyl and ethyl amino groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Adenosine receptors are G-protein coupled receptors that mediate various physiological processes, including neurotransmission and immune response. The modification of the purine structure can enhance binding affinity and selectivity for specific adenosine receptor subtypes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models by modulating cytokine production and inhibiting leukocyte migration.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest at G0/G1 phase |

| U87MG (Glioma) | 10 | Inhibition of proliferation |

In Vivo Studies

Animal studies have corroborated the anti-inflammatory effects observed in vitro. For instance:

- Model : Carrageenan-induced paw edema in rats

- Dosage : 50 mg/kg

- Outcome : Significant reduction in paw swelling compared to control groups.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are needed to ascertain long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.